molecular formula C11H8O3 B8461750 Phenylitaconic anhydride

Phenylitaconic anhydride

Cat. No.: B8461750
M. Wt: 188.18 g/mol
InChI Key: WHRPHGQMEZWMNF-UHFFFAOYSA-N
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Description

Phenylitaconic anhydride, specifically γ-phenylitaconic anhydride, is a cyclic anhydride derived from γ-phenylitaconic acid. Its structure features a phenyl group attached to the itaconic backbone, which comprises two carboxylic acid groups condensed into an anhydride ring. This compound exhibits unique reactivity patterns, particularly in condensation reactions with amines and hydrazines, yielding derivatives such as hydrazides, itaconamic acids, and itaconimides . Notably, its polyesterification rate is unaffected by catalysts, unlike other anhydrides, due to its propensity to form stable anhydrides that polymerize more slowly than their parent acids .

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-benzylideneoxolane-2,5-dione

InChI

InChI=1S/C11H8O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

WHRPHGQMEZWMNF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)OC1=O

Origin of Product

United States

Chemical Reactions Analysis

Cyclization Reactions

Phenylitaconic anhydride undergoes cyclization under specific conditions:

ReactantConditionsProductMelting PointYieldSource
Sodium acetate/Ac₂OReflux for 6 hoursMethyl 4-acetoxy-3-methyl-2-naphthoate120°C69%
Concentrated H₂SO₄Room temperatureIndoneacetic acid (VII)127°C

Cyclization with acetic anhydride/sodium acetate yields acetoxynaphthoates, while sulfuric acid facilitates indoneacetic acid formation .

Hydrazines

  • Hydrazine hydrate : Forms bis(γ-phenylitaconamic acid) (3) through nucleophilic attack on the anhydride’s carbonyl group .

  • Phenylhydrazine : Produces N-substituted itaconamic acids (e.g., compounds 5–7) .

Mechanistic insight :

  • Electron-repelling groups (e.g., p-methoxy) enhance intramolecular cyclization by increasing nucleophilicity .

Amines

  • Aromatic amines : Yield N-aryl itaconamic acids (e.g., 7–18) via nucleophilic addition.

  • Methylamine : Forms N-methyl-γ-phenylitaconimide (21) due to the high basicity of methylamine .

  • n-Butylamine : Results in N-(n-butyl)-β-carboxy-γ-phenylbutyramide (23) through a 1,4-addition mechanism .

Antimicrobial Activity

Select derivatives exhibit antimicrobial properties:

CompoundInhibition Zone Diameter (mm)
Bis(itaconamic acid) 3B. subtilis: 8, E. coli: 9, C. albicans: 8
N-Methyl itaconimide 21B. subtilis: 10, A. niger: 7
N-(p-Tolyl)imide 19C. albicans: 10, A. niger: 7

Derivatives with electron-withdrawing groups show enhanced activity against Gram-positive bacteria and fungi .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous base regenerates γ-phenylitaconic acid .

  • Byproducts : Triphenylphosphine oxide forms during synthesis and is removed via CH₂Cl₂ extraction .

This compound’s reactivity is governed by electronic and steric factors, enabling diverse functionalizations. Its applications span synthetic intermediates and bioactive compounds, with antimicrobial derivatives offering potential for pharmaceutical development.

Comparison with Similar Compounds

Comparative Analysis with Similar Anhydrides

Structural and Functional Properties

Phthalic Anhydride
  • Structure : Aromatic dicarboxylic anhydride (C₈H₄O₃), derived from phthalic acid.
  • Reactivity : Rapidly hydrolyzes to phthalic acid in aqueous environments .
  • Applications : Key precursor for plasticizers, dyes, and epoxy resins .
  • Unique Feature : High thermal stability and versatility in industrial polymer synthesis.
Maleic Anhydride
  • Structure : Unsaturated dicarboxylic anhydride (C₄H₂O₃).
  • Reactivity : Forms copolymers (e.g., styrene-maleic anhydride) critical for adhesives and coatings .
  • Applications : Used in alkyd resins and as a crosslinking agent.
Methacrylic Anhydride
  • Structure : (C₈H₁₀O₃), with a methacrylate backbone.
  • Reactivity : Participates in radical polymerization for acrylic polymers.
  • Applications : Specialty coatings and dental materials .
Hexahydrophthalic Anhydride (HHPA)
  • Structure : Hydrogenated derivative of phthalic anhydride (C₈H₁₀O₃).
  • Reactivity : Slower curing agent for epoxy resins compared to phthalic anhydride.
  • Applications : High-performance composites requiring low viscosity and humidity resistance .
Methylsuccinic Anhydride
  • Structure : (C₅H₆O₂), a simple cyclic anhydride.
  • Reactivity : Lower molecular weight limits polymerization applications.
  • Applications : Intermediate in organic synthesis .
Citraconic Anhydride
  • Structure : (C₅H₄O₃), isomer of maleic anhydride.
  • Reactivity: Forms copolymers with styrene and acrylic monomers.
  • Applications : Specialty polymers and surfactants .

Reactivity and Catalytic Behavior

Compound Hydrolysis Rate Catalyst Sensitivity (Polyesterification) Polymerization Tendency
Phenylitaconic anhydride Moderate Insensitive Slow, stable anhydride
Phthalic anhydride High Sensitive Fast
Maleic anhydride High Sensitive Fast (copolymerization)
Methacrylic anhydride Moderate Sensitive Moderate

Key Insight : this compound’s insensitivity to catalysts during polyesterification distinguishes it from phthalic and maleic anhydrides, which rely on catalysts for efficient polymerization . This property is attributed to its stable anhydride form, which resists rapid acid reversion.

Physical Properties Comparison

Property This compound Phthalic Anhydride Maleic Anhydride
Molecular Weight ~206.2 (estimated) 148.12 98.06
Melting Point (°C) Not reported 131–134 52.8
Stability in Water Moderate hydrolysis Rapid hydrolysis Rapid hydrolysis

Note: Exact data for this compound’s melting point and density are absent in the provided evidence, but its structural complexity suggests higher molecular weight compared to simpler anhydrides.

Research Findings and Implications

  • Catalyst Insensitivity : this compound’s polyesterification proceeds at the same rate with or without catalysts, unlike phthalic or maleic anhydrides . This property could simplify manufacturing processes by eliminating catalyst costs.
  • Antimicrobial Potential: Derivatives of this compound show promise in combating microbial infections, warranting further exploration in drug development .
  • Industrial Limitations : Its slower polymerization rate and niche applications limit its adoption compared to phthalic or maleic anhydrides, which dominate large-scale polymer production .

Q & A

Q. What established laboratory methods are effective for synthesizing phenylitaconic anhydride?

this compound can be synthesized via acid-catalyzed dehydration of phenylitaconic acid under anhydrous conditions. Key steps include:

  • Using acetic anhydride as a dehydrating agent, with controlled temperature (80–100°C) to avoid side reactions like polymerization .
  • Purification via vacuum distillation or recrystallization, monitored by thin-layer chromatography (TLC) to confirm reaction completion .
  • Safety protocols for handling hygroscopic reagents and corrosive byproducts (e.g., acetic acid) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach ensures structural validation:

  • FT-IR : Confirm anhydride C=O stretching vibrations (~1770–1820 cm⁻¹) and absence of -OH peaks from precursor acids .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm) and anhydride carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns using electron ionization (EI) or ESI .

Q. How can researchers assess the purity of this compound derivatives?

  • HPLC : Use reverse-phase columns with UV detection (λ = 210–260 nm) to quantify impurities .
  • Melting point analysis : Compare observed values with literature data (±2°C tolerance) .
  • Elemental analysis : Verify C/H/O ratios within 0.3% of theoretical values .

Q. What solvent systems are optimal for this compound in polymerization studies?

  • Non-polar solvents (e.g., toluene, dichloromethane) prevent premature hydrolysis .
  • For radical-initiated reactions, use degassed solvents and inert atmospheres (N₂/Ar) to minimize oxygen interference .

Q. How should researchers design kinetic studies for this compound reactivity?

  • Employ stopped-flow spectroscopy or in situ FT-IR to monitor reaction progress in real-time .
  • Fit data to rate equations (e.g., pseudo-first-order kinetics) using software like OriginLab or MATLAB .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in thermal stability data for this compound copolymers?

  • Perform TGA-DSC under varied heating rates (5–20°C/min) to identify decomposition pathways .
  • Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
  • Replicate studies using controlled humidity levels to assess moisture sensitivity .

Q. How can reaction mechanisms for this compound in Diels-Alder cycloadditions be validated?

  • Use isotopic labeling (e.g., ¹³C or ²H) to trace regioselectivity in adduct formation .
  • Combine X-ray crystallography of products with NMR kinetic studies to propose stepwise vs. concerted mechanisms .

Q. What methodologies optimize this compound’s enantioselectivity in asymmetric catalysis?

  • Screen chiral catalysts (e.g., BINOL-derived Lewis acids) using high-throughput robotic platforms .
  • Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do researchers address discrepancies in computational vs. experimental reactivity data for this compound?

  • Refine computational models (e.g., DFT with solvent correction or dispersion forces) to align with experimental ΔG‡ values .
  • Validate using benchmark datasets (e.g., NIST Computational Chemistry Comparison and Benchmark Database) .

Q. What advanced techniques characterize this compound’s interfacial behavior in nanocomposites?

  • Atomic force microscopy (AFM) : Map surface adhesion and modulus variations at nanoscale .
  • Solid-state NMR : Probe polymer-anhydride interactions and crosslinking density .
  • In situ Raman spectroscopy : Monitor stress-induced structural changes during mechanical testing .

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